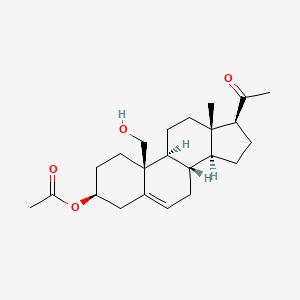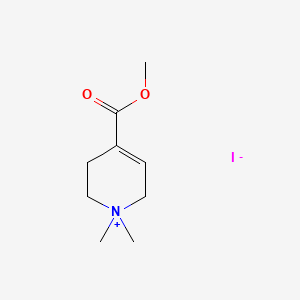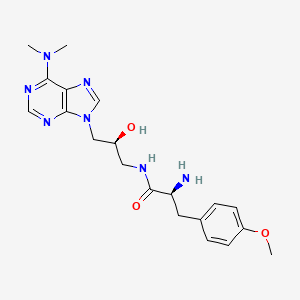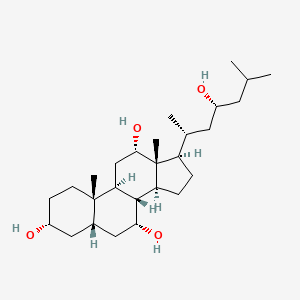![molecular formula C18H27Cl2NO B1196465 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine](/img/structure/B1196465.png)
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a pentyl group and a 3,4-dichlorophenoxyethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine typically involves the reaction of 3,4-dichlorophenol with ethylene oxide to form 3,4-dichlorophenoxyethanol. This intermediate is then reacted with 1-pentylpiperidine under basic conditions to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenoxy moiety.
2-(2,4-Dichlorophenoxy)ethyl N-(3,4-dichlorophenyl)carbamate: Another compound with a dichlorophenoxy group, used in different applications.
Uniqueness
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is unique due to its specific combination of a piperidine ring with a pentyl group and a 3,4-dichlorophenoxyethyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C18H27Cl2NO |
|---|---|
分子量 |
344.3 g/mol |
IUPAC 名称 |
4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine |
InChI |
InChI=1S/C18H27Cl2NO/c1-2-3-4-10-21-11-7-15(8-12-21)9-13-22-16-5-6-17(19)18(20)14-16/h5-6,14-15H,2-4,7-13H2,1H3 |
InChI 键 |
YZBWAGOXUQPJKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN1CCC(CC1)CCOC2=CC(=C(C=C2)Cl)Cl |
同义词 |
4-(2-(3,4-dichlorophenoxy)ethyl)-1-pentylpiperidine SB 201823-A SB-201823-A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,5R,6R)-N-[6-[[(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]hexyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide](/img/structure/B1196389.png)




![2-Amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol](/img/structure/B1196395.png)





